Rasagiline-13C3

Description

Principles and Significance of Stable Isotope Labeling

Isotopic labeling is a powerful technique used in scientific research to track the movement and transformation of molecules within biological systems, chemical reactions, and environmental matrices. creative-proteomics.com This is achieved by replacing one or more atoms in a molecule with their corresponding stable isotope. Stable isotopes are non-radioactive variants of chemical elements that differ in the number of neutrons in their atomic nucleus, resulting in a different atomic mass. silantes.com Commonly used stable isotopes in molecular biology and chemistry include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). creative-proteomics.comsilantes.com

The key principle behind stable isotope labeling lies in the fact that the labeled molecules are chemically identical to their unlabeled counterparts, but their difference in mass allows them to be distinguished and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.com This "tagging" of molecules provides invaluable insights into various biochemical and metabolic processes. silantes.com

The significance of stable isotope labeling in research is vast and multifaceted:

Tracing Metabolic Pathways: By introducing a labeled compound into a biological system, researchers can follow its journey through various metabolic pathways, identifying the resulting metabolites and understanding the intricate network of biochemical reactions.

Quantification of Molecules: Isotope dilution is a technique where a known amount of a stable isotope-labeled compound is added to a sample. By measuring the ratio of the labeled to the unlabeled form, scientists can accurately calculate the concentration of the molecule of interest in the original sample.

Understanding Reaction Mechanisms: In chemistry, isotopic labeling helps to elucidate the step-by-step mechanism of a chemical reaction by tracking the position of the labeled atom in the final products. wikipedia.org

Studying Protein and Nucleic Acid Dynamics: Stable isotope labeling is instrumental in studying the synthesis, degradation, and interactions of proteins and nucleic acids. silantes.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the precise quantification of changes in protein abundance between different cell populations. wikipedia.org

Role of Isotope-Labeled Compounds as Research Probes

Isotope-labeled compounds serve as powerful research probes, offering a non-invasive window into complex biological and chemical systems. creative-proteomics.com Their ability to act as tracers without altering the chemical properties of the molecule being studied makes them indispensable tools in a wide range of scientific disciplines. wikipedia.org

In the field of pharmacology, isotope-labeled versions of drugs are crucial for:

Metabolism Studies: Researchers can track the metabolic fate of a drug, identifying its breakdown products (metabolites) and understanding how the body processes it. This information is critical for assessing the safety and efficacy of new therapeutic agents.

Bioavailability and Pharmacokinetics: By administering a labeled drug, scientists can determine the rate and extent of its absorption, distribution, metabolism, and excretion (ADME).

Drug-Drug Interaction Studies: Isotope labeling can be used to investigate how co-administered drugs affect each other's metabolism and pharmacokinetic profiles.

Furthermore, isotope-labeled compounds are increasingly used as internal standards in quantitative analytical methods, particularly in mass spectrometry. glpbio.comlumiprobe.com The addition of a known quantity of the labeled compound to a sample before analysis allows for more accurate and precise quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response. researchgate.net

The development of chemoselective probes that incorporate isotopic tags is a growing area of research. nih.gov These probes are designed to react with specific functional groups in complex biological mixtures, enabling the targeted labeling and subsequent analysis of specific sub-metabolomes. nih.gov

Overview of Rasagiline-13C3 as a Specifically Labeled Chemical Compound in Academic Research

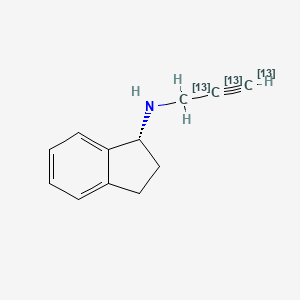

This compound is a stable isotope-labeled form of Rasagiline (B1678815), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B). medchemexpress.comchemicalbook.com In this compound, three carbon atoms in the propargyl group of the Rasagiline molecule have been replaced with the carbon-13 isotope. nih.govcaymanchem.com

This specific labeling makes this compound an invaluable tool in academic research, primarily for its use as an internal standard in bioanalytical methods. glpbio.comresearchgate.net When quantifying Rasagiline in biological samples such as plasma, a known amount of this compound is added. researchgate.net Due to its identical chemical behavior to Rasagiline, it co-elutes during chromatographic separation, but its distinct mass allows it to be separately detected by a mass spectrometer. researchgate.netresearchgate.net This enables precise and accurate determination of Rasagiline concentrations, which is essential for pharmacokinetic and bioequivalence studies. researchgate.net

Beyond its role as an internal standard, the use of isotopically labeled compounds like this compound is fundamental to drug metabolism and pharmacokinetic research, contributing to a deeper understanding of the drug's behavior in the body. The development and application of such labeled compounds underscore the critical role of isotopic labeling in advancing pharmaceutical and biomedical science.

Table of Compounds

| Compound Name | Other Names |

| Rasagiline | (R)-N-2-Propynyl-1-indanamine, Agilect, Azilect |

| This compound | (R)-N-(prop-2-yn-1-yl-13C3)-2,3-dihydro-1H-inden-1-amine |

| Rasagiline mesylate | N-propargyl-1R(+)-aminoindan mesylate, TVP-1012 |

| This compound mesylate | (R)-N-(prop-2-yn-1-yl-13C3)-2,3-dihydro-1H-inden-1-amine methanesulfonate, AGN1135-13C3 |

| Levodopa | |

| Carbidopa | |

| Selegiline | |

| Amphetamine | |

| Dopamine (B1211576) | |

| Norepinephrine | |

| Serotonin | |

| Deuterium | ²H |

| Carbon-13 | ¹³C |

| Nitrogen-15 | ¹⁵N |

| Oxygen-18 | ¹⁸O |

| Methanesulfonic acid |

Interactive Data Table: Properties of this compound Mesylate

| Property | Value | Source |

| Chemical Formula | C₉[¹³C]₃H₁₃N • CH₃SO₃H | caymanchem.comcaymanchem.com |

| Molecular Weight | 270.3 g/mol | caymanchem.com |

| CAS Number | 1391052-18-8 | caymanchem.combiosynth.com |

| Appearance | Solid | caymanchem.com |

| Solubility | DMSO: Slightly soluble, Methanol (B129727): Slightly soluble | glpbio.comcaymanchem.com |

| Storage Temperature | -20°C |

Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

174.22 g/mol |

IUPAC Name |

(1R)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m1/s1/i1+1,2+1,9+1 |

InChI Key |

RUOKEQAAGRXIBM-FJLQRGDYSA-N |

Isomeric SMILES |

[13CH]#[13C][13CH2]N[C@@H]1CCC2=CC=CC=C12 |

Canonical SMILES |

C#CCNC1CCC2=CC=CC=C12 |

Origin of Product |

United States |

Synthesis and Isotopic Integration of Rasagiline 13c3

Synthetic Pathways for Rasagiline (B1678815) Precursors

The synthesis of rasagiline, and by extension its isotopically labeled form, begins with the preparation of its core precursor, N-propargyl-1-aminoindan. The key challenge in this stage is to efficiently and selectively introduce the propargyl group onto the primary amine of 1-aminoindan (B1206342).

Alkylation Strategies for N-Propargyl-1-aminoindan Synthesis

The primary method for synthesizing N-propargyl-1-aminoindan is through the direct alkylation of 1-aminoindan. This strategy involves the reaction of 1-aminoindan with a propargyl-containing electrophile.

Commonly used alkylating agents include propargyl chloride and propargyl bromide. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724). researchgate.net The base serves to deprotonate the amino group, increasing its nucleophilicity and facilitating the attack on the electrophilic propargyl halide. An alternative alkylating agent that has been reported is propargyl benzenesulfonate. eurisotop.com

A significant challenge with direct alkylation is the potential for over-alkylation, where the secondary amine product reacts further to form a tertiary amine, leading to impurities and reduced yields. researchgate.net Reaction conditions such as temperature, reaction time, and the choice of base are carefully controlled to minimize these side reactions. For instance, one reported synthesis involves reacting (R)-1-Aminoindan with propargyl chloride in acetonitrile at 60°C for 16 hours, which unfortunately can result in an impure crude product requiring extensive purification. eurisotop.comresearchgate.net

Application of Protecting Groups in Rasagiline Synthesis

To overcome the issue of dialkylation and improve the purity and yield of the desired N-propargyl-1-aminoindan, a common strategy involves the use of protecting groups. This approach temporarily modifies the amine functionality to prevent unwanted secondary reactions.

One effective protecting group is the trifluoroacetyl group. eurisotop.comresearchgate.net The synthesis begins by reacting (R)-1-aminoindan with trifluoroacetic anhydride. This forms a stable amide, N-(1R)-Indan-1-yl-2,2,2-trifluoroacetamide. This protected intermediate can then be alkylated on the nitrogen atom with a propargyl halide under mild conditions. eurisotop.com The trifluoroacetyl group is advantageous because it can be readily removed under basic conditions (e.g., hydrolysis with potassium carbonate in methanol) to yield the pure, mono-alkylated product. eurisotop.com This method provides rasagiline in high yields (88-98%) and high purity (>97.5% by HPLC). eurisotop.com

Another protecting group strategy involves the use of carbamates. In this method, the aminoindan is protected as a carbamate, which is then alkylated in the presence of a strong base like sodium hydride (NaH) in a dry solvent such as dimethylformamide (DMF). eurisotop.comresearchgate.net While effective, this approach can also lead to oily residues requiring chromatographic purification. eurisotop.com

The use of protecting groups represents a more controlled and efficient pathway for the synthesis of the rasagiline precursor, ensuring higher purity and yield, which is crucial for subsequent steps, including isotopic labeling.

Methodologies for Carbon-13 Isotopic Labeling of Rasagiline

The introduction of a stable isotope label, such as carbon-13, into the rasagiline molecule is essential for its use in metabolic studies and as an internal standard in quantitative bioanalysis. The notation "13C3" indicates that three carbon atoms in the molecule have been replaced with the carbon-13 isotope. In Rasagiline-13C3, these labels are located on the propargyl group. isotope.com

Stereoselective Synthesis of this compound Enantiomers

The synthesis of the specific (R)-enantiomer of this compound requires a stereoselective approach. This is typically achieved not by creating the stereocenter during the reaction, but by starting with a chiral precursor that already possesses the correct stereochemistry.

The most direct method for the stereoselective synthesis of (R)-Rasagiline-13C3 is to use the resolved (R)-1-aminoindan as the starting material. eurisotop.comwikipedia.org This ensures that the final product retains the desired (R)-configuration. The isotopic label is introduced by using a 13C-labeled alkylating agent. A commercially available and suitable precursor for this is Propargyl alcohol-13C3. This labeled alcohol can be converted into a more reactive alkylating agent, such as Propargyl bromide-13C3 or Propargyl chloride-13C3, through established chemical methods, for example, by reaction with phosphorus tribromide. google.com

The subsequent alkylation of (R)-1-aminoindan (or its protected form) with the newly synthesized 13C3-labeled propargyl halide proceeds via the pathways described in section 2.1, yielding (R)-N-(prop-2-yn-1-yl-1,2,3-13C3)-1-aminoindan, which is this compound.

Alternative stereoselective methods involve the resolution of a racemic mixture of N-propargyl-1-aminoindan. This can be accomplished by forming diastereomeric salts using a chiral acid, such as L-tartaric acid. researchgate.net The desired (R)-enantiomer salt can then be separated and converted back to the free base. researchgate.net This resolution step would be performed after the alkylation with the 13C3-labeled propargyl halide.

Control of Isotopic Enrichment and Purity in Labeled Rasagiline

Isotopic enrichment refers to the percentage of molecules in the sample that contain the isotopic label. Achieving high isotopic enrichment is critical for the intended applications of this compound.

Control over isotopic enrichment begins with the starting materials. The use of a precursor with high isotopic purity, such as Propargyl alcohol-13C3 with 99% enrichment, is the primary factor in ensuring high enrichment in the final product. The synthetic steps following the introduction of the label are designed to be efficient and high-yielding to avoid any potential isotopic dilution or fractionation effects, which are generally minimal in the described synthetic reactions.

The chemical purity of the final labeled compound is controlled through standard purification techniques, such as column chromatography or recrystallization, to remove any unreacted starting materials or reaction byproducts. eurisotop.comresearchgate.net

Characterization of Synthesized this compound Isotopic Purity

After synthesis, it is imperative to characterize the final product to confirm its chemical identity, stereochemical integrity, and, most importantly, its isotopic purity and enrichment. The primary analytical technique for this characterization is mass spectrometry (MS), often coupled with a chromatographic separation method like gas chromatography (GC-MS) or liquid chromatography (LC-MS). beilstein-journals.orgdrugfuture.com

Mass spectrometry separates ions based on their mass-to-charge ratio. Since this compound has a molecular weight that is three units higher than unlabeled rasagiline, MS can easily distinguish between the labeled and unlabeled compounds. The analysis provides a mass distribution vector (MDV), which shows the fractional abundance of each isotopologue (M+0, M+1, M+2, M+3, etc.).

For this compound, the expected result would be a dominant peak at the mass corresponding to the M+3 isotopologue. The isotopic purity is determined by comparing the intensity of this peak to the intensities of peaks corresponding to unlabeled (M+0) and partially labeled (M+1, M+2) molecules. beilstein-journals.org This detailed analysis allows for precise calculation of the isotopic enrichment level, confirming the successful synthesis of the target compound.

The general procedure for this characterization involves:

Analyzing the natural abundance (unlabeled) rasagiline to determine its baseline isotopic distribution. beilstein-journals.org

Measuring the isotopic distribution of the synthesized this compound sample. beilstein-journals.org

Comparing the measured distribution of the labeled sample with theoretically calculated distributions for various levels of enrichment. beilstein-journals.org

Using this comparison to determine the final isotopic enrichment and purity of the synthesized batch. beilstein-journals.org

Below is an interactive data table summarizing the key synthetic strategies and characterization methods.

| Stage | Objective | Methodologies | Key Reagents | Analytical Control |

| Precursor Synthesis | Alkylation of 1-aminoindan | Direct Alkylation | Propargyl chloride/bromide, K2CO3 | HPLC, NMR |

| Protected Alkylation | (R)-1-aminoindan, Trifluoroacetic anhydride | HPLC, NMR | ||

| Isotopic Labeling | Stereoselective introduction of 13C3 | Alkylation with labeled reagent | (R)-1-aminoindan, Propargyl-13C3 bromide | Mass Spectrometry |

| Resolution of racemate | Racemic this compound, L-tartaric acid | Polarimetry, Chiral HPLC | ||

| Purity Control | Achieve high isotopic enrichment | Use of highly enriched precursors | Propargyl alcohol-13C3 (99%) | Mass Spectrometry |

| Characterization | Confirm isotopic purity | Mass Spectrometric Analysis | N/A | GC-MS, LC-MS |

| Verify chemical structure | Spectroscopic Analysis | NMR, IR |

Advanced Analytical Methodologies Utilizing Rasagiline 13c3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Developmentwjpps.commdpi.comscience.gov

The development of sensitive and selective analytical methods for quantifying rasagiline (B1678815) in biological fluids is essential for clinical and preclinical research. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its high sensitivity and specificity. oup.com In this context, Rasagiline-13C3 is frequently employed as an internal standard (IS) to ensure the reliability of the results. wjpps.comresearchgate.netnih.gov The development process involves a meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve high-throughput and accurate quantification. researchgate.netejbps.com

Effective chromatographic separation is crucial for distinguishing the analyte from endogenous matrix components and potential metabolites. Various reversed-phase C18 columns are commonly used for the analysis of rasagiline. ejbps.comijpacr.comresearchgate.net For instance, a Zorbax Eclipse Plus C18 column (2.1 mm × 50 mm, 3.5 μm) has been successfully used with an isocratic mobile phase consisting of 0.1% formic acid and methanol (B129727) (80:20, v/v). wjpps.comresearchgate.netijpacr.com This setup, maintained at a column temperature of 45°C, allows for a rapid analysis with a total run time of just 3.0 minutes. wjpps.comresearchgate.netnih.gov Another method utilizes a C18 column with a mobile phase of 5mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v), achieving a run time of 2.5 minutes. ejbps.com

Separation of rasagiline's enantiomers, such as the inactive S-enantiomer, requires specialized chiral stationary phases. ijpacr.comnih.gov A Chiralpak AGP column has been employed for this purpose, using a mobile phase of 10 mmol/L ammonium acetate and isopropyl alcohol. ijpacr.comnih.govnih.gov This highlights the versatility of LC methods in handling not just the parent drug but also its stereoisomers. nih.gov Optimization of mobile phase composition and flow rate is critical to achieve good peak resolution and a stable baseline, which are prerequisites for accurate quantification. mdpi.comscispace.com

In quantitative bioanalysis, an internal standard (IS) is added to samples to correct for variability during sample preparation and analysis. science.gov A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for LC-MS/MS assays. wjpps.comscience.govnih.govejbps.com Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes and experiences similar extraction efficiency and ionization suppression or enhancement in the mass spectrometer's ion source. science.govmedchemexpress.com This ensures that any analyte loss during sample processing or fluctuation in instrument response is accurately compensated for, leading to high precision and accuracy. science.gov

Tandem mass spectrometry operates in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, providing exceptional specificity and sensitivity. frontiersin.orgnih.gov This process involves selecting a specific precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. researchgate.net

For rasagiline, the predominant precursor ion in positive electrospray ionization (ESI) mode is observed at a mass-to-charge ratio (m/z) of 172.0 or 172.1. frontiersin.orgresearchgate.netnih.gov Upon collision-induced dissociation, a major product ion is formed at m/z 117.0 or 117.1. frontiersin.orgnih.gov Consequently, the MRM transition of m/z 172.0 → 117.0 is monitored for rasagiline quantification. frontiersin.orgnih.gov

For the internal standard, this compound, the three ¹³C atoms increase its mass by three units. The precursor ion is therefore detected at m/z 175.0 or 175.1. frontiersin.orgresearchgate.net Since the ¹³C atoms are on the propargyl group, which is not lost during fragmentation, the resulting product ion retains a similar structure to the unlabeled fragment and is detected at m/z 117.0 or 117.2. frontiersin.orgresearchgate.net The specific MRM transition monitored for this compound is m/z 175.0 → 117.0. frontiersin.orgnih.gov

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. ajol.infoscience.gov Validation is performed according to guidelines from regulatory agencies and includes tests for linearity, precision, accuracy, recovery, and stability. ajol.info Methods using this compound as an internal standard have been successfully validated for quantifying rasagiline in human plasma. wjpps.comnih.govejbps.com

Linearity is typically established over a wide concentration range, such as 5–12,000 pg/mL or 0.015–18.233 ng/mL, with correlation coefficients (r²) consistently ≥ 0.99. wjpps.comnih.govejbps.com Precision and accuracy are assessed at multiple concentration levels. Intra-run and inter-run precision values are generally low, with relative standard deviations (RSD) within 1.3%-2.9% and 1.6%–2.2%, respectively. wjpps.comnih.gov Accuracy, measured as relative error (RE), is also well within acceptable limits. nih.gov The lower limit of quantification (LLOQ) can be achieved at levels as low as 5 pg/mL or 20 pg/mL, demonstrating high sensitivity. researchgate.netnih.gov Stability studies confirm that the analyte is stable in plasma under various conditions, including room temperature storage, multiple freeze-thaw cycles, and long-term storage at -20°C. ejbps.comajol.info

Application of Spectral Techniques for Labeled Compound Analysisresearchgate.netnih.gov

Spectral techniques are indispensable for the characterization and analysis of isotopically labeled compounds like this compound. medchemexpress.com Mass spectrometry is the primary technique used not only for quantification but also for confirming the identity and isotopic purity of the labeled standard. researchgate.net The mass spectrum of this compound clearly shows a parent ion peak at m/z 175.1, which is 3 Da higher than the m/z 172.1 peak of unlabeled rasagiline, confirming the incorporation of three ¹³C atoms. researchgate.net

While not detailed in the search results for this compound specifically, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the exact position of isotopic labels within a molecule. medchemexpress.com Techniques like ¹³C-NMR would unambiguously confirm that the labels are on the propargyl carbons.

Furthermore, other spectral techniques are relevant in the broader analysis of rasagiline. For example, after chiral separation of rasagiline enantiomers, specific optical rotation measurements, a form of polarimetry, are used to confirm the identity of the R- and S-isomers. nih.govnih.gov This confirms the success of the enantiomeric separation. nih.govnih.gov

Preclinical Pharmacokinetic and Metabolic Profiling Studies with Rasagiline 13c3

Investigation of Drug Metabolism and Disposition (DMD) in Non-Human Biological Systems

Preclinical studies using Rasagiline-13C3 in various non-human biological systems have been instrumental in understanding how the body processes this therapeutic agent. These investigations provide a foundational knowledge of its absorption, distribution, metabolism, and excretion (ADME) properties before human trials.

Characterization of Metabolic Pathways and Enzyme Systems (e.g., Cytochrome P450 1A2)

The metabolism of rasagiline (B1678815) is primarily handled by the liver, with in vitro studies identifying the cytochrome P450 1A2 (CYP1A2) enzyme as the main catalyst. hpra.iedrugbank.comeuropa.eu This enzyme is responsible for the biotransformation of rasagiline into its major metabolites. nih.govrmmj.org.il The reliance on CYP1A2 for metabolism means that substances that inhibit or induce this enzyme can alter the plasma levels of rasagiline. europa.eupharmacytimes.com For instance, co-administration with a potent CYP1A2 inhibitor has been shown to significantly increase the area under the curve (AUC) of rasagiline. hpra.iexenotech.com In vitro studies have confirmed that at therapeutic concentrations, rasagiline is unlikely to cause clinically significant interference with other drugs metabolized by various CYP450 isoenzymes. hpra.ieeuropa.eu

The metabolic processes of rasagiline primarily involve two main pathways: N-dealkylation and hydroxylation. hpra.ieopenaccessjournals.comwikipedia.org Both of these routes are dependent on the cytochrome P450 system. hpra.iedrugbank.comeuropa.eu Following these transformations, the resulting metabolites and the parent compound can undergo conjugation with glucuronic acid, which is a major elimination pathway. hpra.iedrugbank.comwikipedia.org

Identification and Quantification of this compound Metabolites in Preclinical Samples (e.g., 1-aminoindan (B1206342), 3-OH-PAI, 3-OH-AI)

The primary metabolite of rasagiline is (R)-1-aminoindan (also referred to as 1-aminoindan). nih.govrmmj.org.ilopenaccessjournals.comwikipedia.org This metabolite is formed through the N-dealkylation of the parent compound. hpra.iewikipedia.org Other identified metabolites include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI), which are products of hydroxylation. hpra.iewikipedia.orgresearchgate.net

The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods allows for the precise quantification of rasagiline and its metabolites in various biological samples. researchgate.netresearchgate.netscience.govscience.gov This technique has been successfully applied in pharmacokinetic studies to determine the concentrations of these compounds in plasma. researchgate.netresearchgate.net

Table 1: Major Metabolites of Rasagiline

| Metabolite Name | Abbreviation | Metabolic Pathway |

|---|---|---|

| (R)-1-Aminoindan | 1-aminoindan | N-dealkylation |

| 3-hydroxy-N-propargyl-1-aminoindan | 3-OH-PAI | Hydroxylation |

| 3-hydroxy-1-aminoindan | 3-OH-AI | Hydroxylation |

Tracing Metabolic Fluxes Using Stable Isotope Labels

The incorporation of stable isotopes like ¹³C into drug molecules like this compound is a powerful technique in metabolic research. It allows scientists to trace the journey of the carbon atoms from the drug as it is metabolized and integrated into various endogenous pathways.

Application of this compound in Metabolomics Research

This compound is an invaluable tool in metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms. caymanchem.comwisc.edu Specifically, it is used as an internal standard for the quantification of rasagiline by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This application is crucial for accurately measuring the concentration of the unlabeled drug in biological samples during pharmacokinetic and bioequivalence studies. researchgate.netresearchgate.net The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation and instrument response, leading to more precise and reliable data. researchgate.netscience.govscience.gov

Elucidation of Endogenous Metabolite Interactions within Rasagiline Pathways

By using this compound, researchers can perform metabolic flux analysis to understand how the drug and its metabolites interact with and influence endogenous metabolic networks. cortecnet.com This involves introducing the ¹³C-labeled rasagiline into a biological system and then using mass spectrometry to track the incorporation of the ¹³C label into various downstream metabolites. cortecnet.com This technique provides quantitative information about the rates of metabolic reactions and can reveal how the presence of rasagiline alters normal metabolic fluxes. While specific studies detailing the elucidation of endogenous metabolite interactions with rasagiline pathways using this compound are not extensively available in the public domain, the methodology is well-established in the broader field of metabolic research. cortecnet.comnih.gov

Preclinical Pharmacokinetic Characterization in Animal Models

Preclinical pharmacokinetic studies in animal models such as rats and monkeys are essential for determining the ADME profile of a drug candidate. nih.govtga.gov.au Rasagiline has been shown to be rapidly absorbed after oral administration in these models. tga.gov.au Following absorption, it is extensively metabolized in the liver. nih.govrmmj.org.il

Studies in rats have shown that rasagiline is a potent inhibitor of MAO-B in the brain. openaccessjournals.comcaymanchem.com The major metabolite, 1-aminoindan, does not possess significant MAO-B inhibitory activity. openaccessjournals.comwikipedia.org Pharmacokinetic studies in monkeys have also been conducted to understand the drug's behavior in a primate model, which is often more predictive of human pharmacokinetics. tga.gov.au The use of this compound in these studies as an internal standard ensures the accuracy of the pharmacokinetic parameters determined. researchgate.netscience.gov

Table 2: Key Pharmacokinetic Parameters of Rasagiline in Preclinical Models

| Parameter | Description | Finding in Preclinical Models | Citation |

|---|---|---|---|

| Absorption | Rate and extent of drug entry into the systemic circulation | Rapidly absorbed following oral administration. | tga.gov.au |

| Metabolism | Chemical alteration of the drug by the body | Extensively metabolized, primarily by hepatic CYP1A2. | drugbank.comnih.govrmmj.org.il |

| Major Metabolite | Primary product of metabolism | (R)-1-aminoindan. | nih.govrmmj.org.ilopenaccessjournals.com |

| MAO-B Inhibition | Primary pharmacodynamic effect | Potent and irreversible inhibitor of MAO-B in the brain. | nih.govdrugs.com |

Compound Name Table

| Compound Name | |

|---|---|

| (R)-1-Aminoindan | |

| 1-aminoindan | |

| 3-hydroxy-1-aminoindan | |

| 3-hydroxy-N-propargyl-1-aminoindan | |

| Rasagiline |

Assessment of Absorption, Distribution, and Excretion of Labeled Compound in Animal Studies

Preclinical studies in various animal models, including rats and dogs, have provided a comprehensive overview of the ADME properties of rasagiline, primarily through the use of ¹⁴C-labeled rasagiline.

Absorption: Following oral administration, rasagiline is rapidly absorbed. In rats, after a single oral dose of ¹⁴C-rasagiline mesylate, less than 20% of the dose remained in the gastrointestinal tract within 30 minutes. hres.ca Peak plasma radioactivity was observed at 0.25 hours, indicating swift absorption from the gut. hres.ca The absolute bioavailability of rasagiline has been estimated to be approximately 36%. nih.goveuropa.eufda.gov

Distribution: Rasagiline exhibits extensive tissue distribution. Intravenous studies in rats and dogs have shown a volume of distribution (Vd) that is several times greater than the total body water, suggesting significant penetration into various tissues. nih.gov Studies with ¹⁴C-rasagiline in both albino and pigmented rats revealed that radioactivity peaked in most tissues between 0.25 and 0.5 hours. hres.cahres.canih.gov The highest concentrations of radioactivity were found in the liver. hres.cahres.ca Notably, tissue-to-whole blood ratios were greater than one, confirming broad distribution. hres.cahres.ca In pigmented rats, radioactivity showed persistence for up to 24 hours in the eyes, skin, and arterial walls. hres.canih.gov Plasma protein binding of rasagiline has been determined to be in the range of 70% to 90% in animal plasma. nih.gov Specifically, after a single oral dose of ¹⁴C-labeled rasagiline, plasma protein binding was approximately 60% to 70%. europa.eumedicines.org.uk

Metabolism: Rasagiline undergoes extensive and rapid biotransformation in the liver, with a similar metabolic profile across all tested animal species. nih.gov The primary metabolic pathways are N-dealkylation to form 1-aminoindan and hydroxylation. nih.govfda.gov In vitro studies have identified cytochrome P450 1A2 (CYP1A2) as the major enzyme responsible for its metabolism. hres.cafda.govmedicines.org.ukdrugbank.com Subsequent glucuronide conjugation of rasagiline and its metabolites is a major elimination pathway. hres.cafda.govdrugbank.com

Excretion: The primary route of elimination for rasagiline and its metabolites is via the urine. Following oral administration of ¹⁴C-labeled rasagiline, approximately 62% of the total dose was recovered in the urine and 7% in the feces over a seven-day period. nih.govdrugbank.com Another study reported urinary and fecal excretion to be 62.6% and 21.8%, respectively. europa.eumedicines.org.uk Less than 1% of the administered rasagiline is excreted as the unchanged drug in the urine, highlighting the extensive metabolic clearance. hres.canih.goveuropa.eumedicines.org.ukdrugbank.com

Interactive Data Table: Preclinical Pharmacokinetic Parameters of Labeled Rasagiline in Animal Models

| Parameter | Species | Finding | Reference(s) |

| Absorption | |||

| Peak Plasma Radioactivity | Rat | 0.25 hours post-oral dose of ¹⁴C-rasagiline | hres.ca |

| Absolute Bioavailability | General | ~36% | nih.goveuropa.eufda.gov |

| Distribution | |||

| Tissue Distribution Peak | Rat | 0.25 - 0.5 hours in most tissues | hres.cahres.canih.gov |

| Highest Concentration | Rat | Liver | hres.cahres.ca |

| Plasma Protein Binding | Animals | 70% - 90% | nih.gov |

| Plasma Protein Binding (¹⁴C-rasagiline) | General | ~60% - 70% | europa.eumedicines.org.uk |

| Metabolism | |||

| Primary Pathway | General | N-dealkylation and hydroxylation | nih.govfda.gov |

| Major Enzyme | General | Cytochrome P450 1A2 (CYP1A2) | hres.cafda.govmedicines.org.ukdrugbank.com |

| Excretion | |||

| Primary Route | General | Urine | nih.goveuropa.eumedicines.org.ukdrugbank.com |

| % in Urine (7 days) | General | ~62% | nih.govdrugbank.com |

| % in Feces (7 days) | General | ~7% | nih.govdrugbank.com |

| Unchanged in Urine | General | <1% | hres.canih.goveuropa.eumedicines.org.ukdrugbank.com |

Examination of Isotopic Effects on Pharmacokinetic Parameters in Preclinical Research

The use of stable isotope-labeled compounds like Rasagiline-¹³C₃ in pharmacokinetic studies is predicated on the assumption that the isotopic substitution does not significantly alter the drug's biological behavior. This is because the chemical and physical properties of a compound labeled with a stable isotope are generally indistinguishable from the unlabeled parent compound. frontiersin.org However, the replacement of an atom with a heavier isotope can, in some instances, lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. wikipedia.org

For a KIE to occur, the bond to the isotopically substituted atom must be broken in the rate-determining step of a reaction. portico.org The magnitude of the KIE is related to the relative mass change of the isotope. portico.orgwikipedia.org Consequently, the substitution of hydrogen (¹H) with deuterium (B1214612) (²H), which doubles the atomic mass, can lead to a significant KIE, often slowing down metabolism. portico.orgwikipedia.org This effect has been intentionally utilized in drug development to improve the pharmacokinetic profiles of some drugs by protecting metabolically vulnerable C-H bonds. wikipedia.org

In contrast, the mass increase from carbon-12 (¹²C) to carbon-13 (¹³C) is only about 8%. wikipedia.org As a result, the KIE for ¹³C is generally much smaller and often considered negligible in the context of drug pharmacokinetics. wikipedia.org While there is a theoretical potential for ¹³C substitution to affect the rate of metabolism, particularly for reactions catalyzed by enzymes like cytochrome P450, these effects are typically minor. nih.gov

Specific preclinical studies examining the isotopic effects of ¹³C₃ labeling on the pharmacokinetic parameters of rasagiline have not been identified in the available scientific literature. Rasagiline-¹³C₃ is consistently described as an internal standard for the quantification of rasagiline in biological samples. portico.orgmdpi.com The widespread and accepted use in this capacity for bioequivalence and pharmacokinetic studies strongly implies that any isotopic effect on its ADME properties is considered insignificant and does not lead to different pharmacokinetic behavior compared to the unlabeled drug. Studies comparing the pharmacokinetics of other ¹³C-labeled compounds with their unlabeled counterparts have generally shown congruent profiles, supporting the assumption that ¹³C labeling does not relevantly alter pharmacokinetics. mdpi.com Therefore, in preclinical research, it is broadly accepted that the pharmacokinetic parameters of Rasagiline-¹³C₃ would not differ meaningfully from those of unlabeled rasagiline.

Mechanistic Investigations and Target Engagement Studies Employing Rasagiline 13c3

Monoamine Oxidase (MAO) Inhibition Mechanisms Utilizing Labeled Probes

Rasagiline (B1678815) is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine (B1211576) in the brain. patsnap.comdrugbank.comwikipedia.org The use of isotopically labeled rasagiline, such as Rasagiline-13C3, is instrumental in detailed mechanistic studies. medchemexpress.comcaymanchem.com

Detailed Analysis of Selective Irreversible MAO-B Inhibition

Rasagiline's high selectivity for MAO-B over MAO-A is a cornerstone of its therapeutic profile. patsnap.comnih.gov It belongs to the class of propargylamine (B41283) inhibitors, which act as mechanism-based inactivators, or "suicide" inhibitors. nih.govopenaccessjournals.com The propargylamine moiety of rasagiline is key to its irreversible action. nih.govopenaccessjournals.com Once rasagiline binds to the active site of MAO-B, the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor catalyzes the oxidation of the propargyl group. This process generates a highly reactive intermediate that subsequently forms a covalent bond with the N(5) atom of the flavin cofactor. nih.govnih.gov This covalent modification permanently inactivates the enzyme. patsnap.comnih.gov

The use of this compound allows for precise tracking of this process using techniques like mass spectrometry. By analyzing the mass shift of the FAD cofactor after incubation with this compound, researchers can confirm the formation of the covalent adduct and study the kinetics of the inactivation process in detail. This provides unequivocal evidence of the irreversible binding mechanism.

In Vitro and Ex Vivo MAO-B Activity Assays with this compound

In vitro and ex vivo assays are fundamental for quantifying the inhibitory potency and selectivity of compounds like rasagiline. In these assays, this compound can be used as an internal standard for the accurate quantification of unlabeled rasagiline by liquid chromatography-mass spectrometry (LC-MS). caymanchem.comresearchgate.net This is crucial for pharmacokinetic and pharmacodynamic studies.

In vitro assays typically use purified enzymes or tissue homogenates (e.g., from rat brain) to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). medchemexpress.comcaymanchem.com Rasagiline demonstrates a significantly lower IC50 for MAO-B compared to MAO-A, highlighting its selectivity. medchemexpress.comcaymanchem.com For instance, studies with rat brain mitochondria have shown an IC50 of 4.43 nM for MAO-B and 412 nM for MAO-A, indicating a selectivity of nearly 100-fold. medchemexpress.comcaymanchem.com

Ex vivo studies involve administering the drug to an animal, after which tissues are harvested to measure the remaining MAO-B activity. fda.gov These studies confirm that the drug reaches its target in the brain and effectively inhibits the enzyme at therapeutic concentrations. nih.gov

| Enzyme | IC50 (nM) | Selectivity (MAO-A/MAO-B) |

| MAO-A | 412 | \multirow{2}{*}{~93} |

| MAO-B | 4.43 |

Table 1. Inhibitory potency (IC50) of rasagiline for rat brain MAO-A and MAO-B. Data illustrates the high selectivity for MAO-B. medchemexpress.comcaymanchem.com

Elucidation of Covalent Binding Characteristics of this compound to MAO Enzymes

The covalent bond between rasagiline and the FAD cofactor of MAO-B is the chemical basis for its irreversible inhibition. patsnap.comnih.gov Crystallographic and mass spectrometric studies have precisely characterized this interaction. nih.gov The propargylamine group of rasagiline is oxidized by the FAD cofactor, leading to the formation of a reactive allenic or propargyl radical intermediate. This intermediate then attacks the N(5) position of the isoalloxazine ring of the FAD cofactor, forming a stable covalent adduct. nih.govnih.gov

The use of this compound is particularly advantageous in these studies. The known mass increase of 3 atomic mass units allows for unambiguous identification of the modified FAD cofactor in mass spectrometry experiments, distinguishing it from other potential modifications or background noise. researchgate.net This confirms that the entire propargylamine moiety, or at least the carbon-13 labeled portion, remains attached to the enzyme, providing definitive evidence for the proposed mechanism of irreversible inhibition.

Exploration of Neuroprotective Mechanisms with this compound Analogues

Beyond its primary function as an MAO-B inhibitor, rasagiline exhibits significant neuroprotective properties that are, in part, independent of its action on MAO. patsnap.comnih.govopenaccessjournals.com These effects are largely attributed to its propargylamine structure. openaccessjournals.comrasagiline.com

Analysis of Anti-Apoptotic Effects in Specific Cellular Models (e.g., PC12, SH-SY5Y cells)

The neuroprotective and anti-apoptotic effects of rasagiline have been extensively studied in neuronal cell lines such as rat pheochromocytoma (PC12) cells and human neuroblastoma (SH-SY5Y) cells. rasagiline.comnih.govnih.gov These cells provide valuable models for studying the molecular pathways of neurodegeneration.

In PC12 cells, rasagiline has been shown to protect against apoptosis induced by serum withdrawal and oxygen-glucose deprivation. rasagiline.comnih.gov This protection is associated with the activation of protein kinase C (PKC), the upregulation of brain-derived neurotrophic factor (BDNF), and the modulation of Bcl-2 family proteins. rasagiline.com Rasagiline also reduces the cleavage of caspase-3 and PARP, key executioners of apoptosis. nih.gov

In SH-SY5Y cells, rasagiline protects against apoptosis induced by neurotoxins like peroxynitrite (generated from SIN-1) and the mitochondrial complex I inhibitor MPP+. nih.govresearchgate.net The protective mechanism involves the stabilization of the mitochondrial membrane potential and the suppression of cytochrome c release from the mitochondria, which in turn prevents the activation of the caspase cascade. nih.govnih.gov Studies have shown that rasagiline can increase the levels of Bcl-2 and Bcl-xL mRNA in these cells. rasagiline.com

| Cell Line | Apoptotic Stimulus | Key Protective Effects of Rasagiline |

| PC12 | Serum/NGF withdrawal, Oxygen-Glucose Deprivation | Upregulation of Bcl-xL, Bcl-w, BDNF; Downregulation of Bad, Bax; Inhibition of caspase-3 cleavage. caymanchem.comrasagiline.comnih.gov |

| SH-SY5Y | Peroxynitrite (SIN-1), PK11195 | Stabilization of mitochondrial membrane potential; Suppression of cytochrome c release; Upregulation of Bcl-2 and Bcl-xL. rasagiline.comnih.govnih.gov |

Table 2. Summary of anti-apoptotic effects of rasagiline in PC12 and SH-SY5Y cellular models.

Research into Modulation of Intracellular Signaling Pathways (e.g., Bcl-2, GAPDH)

Investigations have demonstrated that rasagiline's neuroprotective effects are linked to its ability to modulate key components of the apoptotic cascade, particularly the Bcl-2 family of proteins and the multi-functional enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). rmmj.org.ilresearchgate.net

Studies in rat pheochromocytoma (PC12) cells have shown that rasagiline can up-regulate the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. rasagiline.comdovepress.com This up-regulation helps to stabilize the mitochondrial membrane and prevent the release of pro-apoptotic factors. researchgate.net Concurrently, rasagiline has been observed to down-regulate the expression of pro-apoptotic proteins like Bad and Bax. rasagiline.com This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a key mechanism of its cell-preserving activity and is associated with the propargyl moiety of the molecule. researchgate.netnih.gov The neuroprotective action is also linked to the activation of protein kinase C (PKC), which interacts with the Bcl-2 family pathway. rasagiline.comnih.gov

Furthermore, rasagiline has been shown to prevent the nuclear translocation of GAPDH. dovepress.commdpi.com Under conditions of oxidative stress, GAPDH can translocate to the nucleus and mediate cell death. mdpi.comnih.gov Rasagiline treatment has been found to attenuate this translocation, thereby preventing downstream apoptotic events. nih.govresearchgate.net This effect is not dependent on MAO-B inhibition and is also observed with its primary metabolite, 1-(R)-aminoindan. nih.gov In models of oxygen-glucose deprivation and reoxygenation, rasagiline reduced GAPDH nuclear translocation by 75-90%, an effect correlated with neuroprotection. mdpi.compreprints.org

Table 1: Modulation of Intracellular Signaling Molecules by Rasagiline

| Signaling Molecule | Model System | Observed Effect | Reference |

|---|---|---|---|

| Bcl-2, Bcl-xL | Neuronal Cell Cultures | Upregulation of mRNA expression. | researchgate.netdovepress.com |

| Bcl-w | PC12 Cells (Serum Withdrawal) | Induction of mRNA expression. | rasagiline.comnih.gov |

| Bad, Bax | PC12 Cells (Serum Withdrawal) | Downregulation of mRNA expression. | rasagiline.com |

| GAPDH | PC12 Cells (Oxygen-Glucose Deprivation) | Reduced nuclear translocation by 75-90%. | mdpi.compreprints.org |

| Procaspase-3 | PC12 Cells (Serum Withdrawal) | Inhibition of cleavage and activation. | rasagiline.com |

Interactions with Other Biological Targets and Ligands in Research Models

Beyond its effects on MAO-B and apoptotic pathways, this compound and its parent compound are utilized in research to probe interactions with other significant biological molecules and systems.

Receptor Binding and Ion Channel Modulation Studies (as a ligand)

Rasagiline has been investigated for its potential to interact with various neurotransmitter receptors and ion channels. biosynth.comnih.gov Ligand-gated ion channels are critical receptors that open to allow ion flow across the cell membrane upon binding of a chemical messenger. umn.edu Studies have shown that rasagiline is highly selective for MAO-B, with negligible binding affinity for other targets such as histamine (B1213489) H1 and H4 receptors, dopamine D2 and D3 receptors, and muscarinic or adrenergic receptors. nih.govwikipedia.org This high selectivity is a key characteristic of the compound. While some research product descriptions suggest rasagiline may act as a ligand to activate or inhibit ion channels, detailed independent studies confirming significant direct modulation of specific ion channels are limited. biosynth.com The primary focus of research has been on the development of new derivatives that combine the rasagiline scaffold with activity at other receptors, rather than on a direct ion channel modulating effect of rasagiline itself. nih.gov

Alpha-Synuclein (B15492655) Interaction Investigations in Preclinical Models

Alpha-synuclein is a protein central to the pathology of Parkinson's disease, as its aggregation leads to the formation of toxic species. mdpi.comnih.gov Research indicates that rasagiline can directly interact with alpha-synuclein. wikipedia.orgmdpi.com Studies using nanopore analysis and isothermal titration calorimetry have demonstrated that rasagiline binds reversibly to alpha-synuclein. researchgate.net This binding is proposed to occur at both the N- and C-terminal regions of the protein, inducing a loop-like conformation that is less prone to aggregation. researchgate.net

In various preclinical models, rasagiline has been shown to reduce the aggregation of alpha-synuclein. researchgate.net For instance, in cell culture models, rasagiline protected against cell death induced by a combination of alpha-synuclein overexpression and oxidative stress. nih.gov This protective effect was associated with a reduction in superoxide (B77818) generation and caspase-3 activation. nih.gov In a mouse model expressing human wild-type alpha-synuclein, rasagiline treatment was found to ameliorate olfactory deficits, a non-motor symptom associated with alpha-synuclein pathology. plos.org The interaction appears to involve the formation of a Schiff-base adduct between rasagiline and 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a toxic dopamine metabolite that promotes alpha-synuclein aggregation. researchgate.net

Table 2: Summary of Rasagiline and Alpha-Synuclein Interaction Studies

| Study Focus | Model / Method | Key Finding | Reference |

|---|---|---|---|

| Direct Binding | Isothermal Titration Calorimetry | Binding constant (Kb) estimated at ~5 x 105 M-1. | researchgate.net |

| Binding Sites | Nanopore Analysis (using AS fragments) | Binds to both N- and C-terminal regions of alpha-synuclein. | researchgate.net |

| Aggregation Inhibition | PC-12 Cell Culture | Reduced DOPAL-induced alpha-synuclein aggregates by 30-70%. | researchgate.net |

| Neuroprotection | Dopaminergic cells (SH-SY5Y) | Protects against cell death from oxidative stress in the presence of alpha-synuclein overexpression. | nih.gov |

| Neuroprotection | PC12 Cells (Oxygen-Glucose Deprivation) | Decreased the protein expression of ischemia-induced α-synuclein by 50%. | mdpi.comnih.gov |

Development of Dual-Acting Compounds and their Mechanistic Study using Labeled Probes

The rasagiline scaffold has been used as a foundation for developing multi-target-directed ligands (MTDLs) or dual-acting compounds, aiming to address multiple pathological factors in neurodegenerative diseases with a single molecule. nih.govnih.govresearchgate.net This strategy involves combining the MAO-B inhibitory and neuroprotective properties of the rasagiline core with another pharmacophore that acts on a different target. nih.govresearchgate.net

Examples include the development of riluzole-rasagiline hybrids for amyotrophic lateral sclerosis (ALS) nih.govresearchgate.netacs.org and derivatives that also possess histamine H3 receptor antagonist properties for potential use in Parkinson's disease. nih.gov Other research has focused on creating dual inhibitors of MAO-B and acetylcholinesterase, which could be valuable for Alzheimer's disease. nih.gov

The mechanistic study of these novel compounds relies heavily on advanced analytical tools. Labeled probes, such as this compound, are invaluable in this context. This compound contains an alkyne group, making it suitable for use as a click chemistry reagent. medchemexpress.com This allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc), a powerful method for attaching it to other molecules, such as fluorescent tags or affinity labels. Such labeled probes can be used to track the distribution of the drug, identify binding partners, and elucidate the complex mechanisms of action of the new dual-acting compounds in various biological systems.

Table 3: Examples of Dual-Acting Compounds Derived from the Rasagiline Scaffold

| Compound Type / Derivative | Secondary Target | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Riluzole-Rasagiline Hybrids | Voltage-gated sodium channels / Glutamate signaling | Amyotrophic Lateral Sclerosis (ALS) | nih.govacs.org |

| Carbamate derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| Piperidinopropyloxy derivatives | Histamine H3 Receptor (H3R) | Parkinson's Disease | nih.gov |

| Rasagiline-clorgyline hybrids | Amyloid-β aggregation / MAO-A | Alzheimer's Disease | probes-drugs.org |

Emerging Research Applications and Future Directions for Rasagiline 13c3

Application in Drug Discovery and Development Research Tool Sets

Isotopically labeled compounds like Rasagiline-13C3 are indispensable tools in the drug discovery and development pipeline. x-chemrx.com Their primary use is in absorption, distribution, metabolism, and excretion (ADME) studies, which are critical for understanding the pharmacokinetic profile of a new drug candidate. chemicalsknowledgehub.com By replacing specific carbon atoms with their heavier, non-radioactive 13C counterparts, researchers can trace the metabolic fate of a drug within a biological system with high precision. alfa-chemistry.com

The use of stable isotopes such as 13C is often preferred over radioactive isotopes like 14C or tritium (B154650) (3H) in certain stages of research due to safety and logistical advantages. nih.gov While radiolabeled compounds offer high sensitivity for detecting metabolites, stable isotope-labeled compounds are invaluable for structural identification using mass spectrometry and nuclear magnetic resonance (NMR). chemicalsknowledgehub.comnih.gov

In the context of Rasagiline (B1678815), a potent monoamine oxidase B (MAO-B) inhibitor, this compound allows for detailed investigation of its metabolic pathways without altering its fundamental chemical and biological properties. caymanchem.comchemicalbook.com This is crucial for identifying and quantifying metabolites, which helps in assessing the drug's efficacy and potential for drug-drug interactions. nih.gov The insights gained from these studies are essential for optimizing drug candidates and ensuring their safety and effectiveness. musechem.com

Utilization in Click Chemistry and Bioconjugation Studies

This compound possesses a propargyl group, which contains a terminal alkyne. medchemexpress.com This functional group makes it a suitable reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.commedchemexpress.com Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation studies.

In bioconjugation, researchers can use this compound to link the rasagiline molecule to other molecules of interest, such as fluorescent dyes, affinity tags, or larger biomolecules like proteins. This allows for the creation of sophisticated molecular probes to study the interactions of rasagiline with its biological targets, primarily the MAO-B enzyme. caymanchem.com The 13C label provides a distinct mass signature that aids in the identification and tracking of the conjugated molecule in complex biological samples.

Development of Novel Analytical Probes and Reference Standards for Quantitative Research

One of the most significant applications of this compound is its use as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS). caymanchem.comresearchgate.net In these analyses, a known amount of the labeled compound is added to a sample. Because this compound is chemically identical to the unlabeled (or "light") rasagiline, it behaves similarly during sample preparation, extraction, and chromatographic separation. researchgate.netijpacr.com

However, due to the three heavier carbon atoms, it has a different mass-to-charge ratio, allowing the mass spectrometer to distinguish it from the endogenous or administered unlabeled rasagiline. researchgate.net This enables highly accurate and precise quantification of rasagiline concentrations in biological matrices like human plasma. researchgate.netnih.gov Several validated LC-MS/MS methods have been developed using this compound as an internal standard for pharmacokinetic and bioequivalence studies. researchgate.netijpacr.comresearchgate.net These methods demonstrate excellent linearity, precision, and accuracy over a wide range of concentrations. researchgate.net

Future Prospects for Isotope-Labeled Compounds in Advanced Research Methodologies

The field of isotopic labeling is continuously evolving, with a focus on greater precision, efficiency, and broader applications. adesisinc.com Future research will likely see the integration of stable isotope labeling into more routine aspects of metabolomics and systems biology. nih.gov This will allow for a more mechanistic investigation of cellular metabolism and the effects of drugs like rasagiline on complex biological networks. nih.govsolubilityofthings.com

Innovations in synthetic chemistry, such as flow chemistry, are making the production of isotope-labeled compounds more efficient, scalable, and environmentally friendly. adesisinc.com These advancements will make compounds like this compound more accessible for a wider range of research applications. x-chemrx.com Furthermore, the growing interest in proteomics and metabolomics is expected to drive the demand for stable isotope-labeled compounds as essential tools for quantitative analysis. techsciresearch.com

Design and Synthesis of Novel Rasagiline-Based Inhibitors and Multifunctional Agents Employing Isotopic Labeling Strategies

Isotopic labeling can also play a role in the design and synthesis of new therapeutic agents. By strategically placing isotopes at different positions within the rasagiline molecule, researchers can investigate the kinetic isotope effect. This can provide insights into the mechanism of action of the drug and its interaction with the MAO-B enzyme. symeres.com

This knowledge can then be used to design novel inhibitors with improved properties. For example, deuterium (B1214612) labeling has been shown to enhance the metabolic stability and pharmacokinetic properties of some drugs. musechem.com While less common, similar principles could be explored with 13C labeling in specific contexts.

Furthermore, the bioconjugation capabilities offered by the propargyl group, combined with the tracking utility of the 13C label, open up possibilities for developing multifunctional agents. These could be molecules that combine the MAO-B inhibitory activity of rasagiline with another therapeutic modality or a diagnostic reporter group, all within a single, traceable compound.

Table 2: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| Rasagiline | |

| This compound | |

| This compound mesylate | |

| 1-aminoindan (B1206342) | |

| 3-hydroxy-N-propargyl-1-aminoindan | |

| 3-hydroxy-1-aminoindan | |

| Levodopa | |

| Carbidopa | |

| Dopamine (B1211576) | |

| Norepinephrine | |

| Serotonin | |

| Iodomethane | |

| Deutetrabenazine | |

| Deucravacitinib |

Q & A

Q. How is Rasagiline-13C3 utilized as an internal standard in LC-MS/MS quantification of rasagiline, and what methodological steps ensure accuracy in plasma sample analysis?

- Methodological Answer : Plasma samples (50 µL) are spiked with 25 µL of this compound (internal standard) and 25 µL of 0.1N NaOH. After vortex mixing, liquid-liquid extraction is performed using 300 µL ethyl acetate. The organic phase is evaporated under nitrogen at 40°C, reconstituted in 200 µL acetonitrile with 10 mM ammonium formate, and analyzed via LC-MS/MS. Chromatographic separation uses a BEH C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of acetonitrile and ammonium formate. Quantification via MRM monitors transitions specific to rasagiline and this compound (e.g., m/z 172.1→115.1 for rasagiline) to correct for matrix effects and ionization variability .

Q. What are the structural and functional advantages of using this compound over non-isotopic analogs in MAO-B inhibition studies?

- Methodological Answer : The 13C3 isotopic label minimizes metabolic interference, enabling precise tracking of rasagiline and its metabolite 1-aminoindane in pharmacokinetic studies. The mesylate salt enhances solubility and stability, ensuring consistent enzyme interaction. Competitive inhibition kinetics (IC50 = 4.43 nM for MAO-B) are measured via enzyme assays comparing labeled and unlabeled compounds to account for isotopic effects on binding affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in MAO-B inhibition kinetics when using this compound due to isotopic effects or nonlinear inhibition profiles?

- Methodological Answer : Nonlinear inhibition (e.g., time-dependent MAO-B inactivation) requires dual experimental setups: (1) pre-incubation of this compound with the enzyme to assess irreversible binding and (2) steady-state kinetic assays with varying substrate concentrations. Isotopic effects are controlled by comparing 13C3-labeled and unlabeled rasagiline under identical conditions (pH 7.4, 37°C). Data contradictions are addressed using Michaelis-Menten curve fitting with correction for isotopic mass shifts in MS detection .

Q. What experimental strategies optimize the validation of this compound in long-acting injectable formulations, particularly regarding gel stability and in vivo release kinetics?

- Methodological Answer : Injectable gel formulations are tested for viscosity (DVNXRVCP viscometer), injectability (needle gauges 18–25), and in vitro release. Stability is assessed via HPLC purity checks (Agilent 1260 system) and gel molecular weight analysis (THF dissolution with refractive index detection) at 0, 10, and 25 days. In vivo studies in porcine skin model the gel’s solidification and drug release profile, with this compound quantification to distinguish endogenous vs. administered drug .

Q. How should researchers design a comparative study to evaluate this compound’s performance in GC-MS versus LC-MS platforms for metabolic tracing?

- Methodological Answer : Split biological samples into two cohorts: one analyzed via LC-MS/MS (BEH C18 column, 0.3 mL/min flow rate) and another via GC-MS after derivatization (e.g., BSTFA for silylation). Key parameters include limit of detection (LOD), matrix effect, and recovery rates. Statistical validation uses Bland-Altman plots to assess agreement between platforms, with this compound correcting for ionization efficiency differences in LC-MS and derivatization yield variability in GC-MS .

Methodological Considerations for Data Integrity

Q. What statistical and instrumental precision criteria are critical when reporting this compound pharmacokinetic parameters?

- Methodological Answer : Instrument calibration curves must span 1–500 ng/mL with R² > 0.995. Precision (CV%) should be ≤15% for intra-/inter-day assays. Mean residence time (MRT) and AUC0–∞ calculations use non-compartmental analysis (Phoenix WinNonlin), with significance thresholds set at p < 0.05 (ANOVA for cohort comparisons). Adhere to the "significant digit" rule: report means ± SD to one digit beyond the instrument’s precision (e.g., 12.3 ± 0.4 ng·h/mL for a 0.1 ng-sensitive MS) .

Q. How can researchers mitigate confounding variables in this compound studies involving MAO-B polymorphisms or drug-drug interactions?

- Methodological Answer : Polymorphism screening (e.g., rs1799836 SNP) is performed via PCR on human liver microsomes used in metabolism assays. Drug interaction studies co-incubate this compound with CYP450 inhibitors (e.g., ketoconazole for CYP3A4). Data normalization uses relative activity factors (RAF) and unlabeled rasagiline as a control. Confounding variables are identified via multivariate regression (e.g., R software) with covariates like enzyme activity and protein binding .

Experimental Design Frameworks

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to this compound research on neuroprotective mechanisms beyond MAO-B inhibition?

- Methodological Answer :

- Feasible : Use SH-SY5Y neuronal cells with this compound doses (1–100 µM) to assess mitochondrial ROS reduction (H2DCFDA assay).

- Novel : Compare 13C3-labeled vs. unlabeled rasagiline in Aβ42 aggregation assays (Thioflavin T fluorescence).

- Ethical : Adhere to OECD guidelines for in vitro neurotoxicity screening.

- Relevant : Link findings to Alzheimer’s disease models (e.g., APP/PS1 mice) via isotopic tracer kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.